N-[4-METHOXY-3-(PIPERIDINE-1-CARBONYL)PHENYL]-4-(4-METHOXYPHENYL)PHTHALAZIN-1-AMINE
Description
N-[4-METHOXY-3-(PIPERIDINE-1-CARBONYL)PHENYL]-4-(4-METHOXYPHENYL)PHTHALAZIN-1-AMINE is a complex organic compound that features a phthalazine core with methoxy and piperidine substituents
Properties
IUPAC Name |
[2-methoxy-5-[[4-(4-methoxyphenyl)phthalazin-1-yl]amino]phenyl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3/c1-34-21-13-10-19(11-14-21)26-22-8-4-5-9-23(22)27(31-30-26)29-20-12-15-25(35-2)24(18-20)28(33)32-16-6-3-7-17-32/h4-5,8-15,18H,3,6-7,16-17H2,1-2H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJWCRPFKORDKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=C(C=C4)OC)C(=O)N5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-METHOXY-3-(PIPERIDINE-1-CARBONYL)PHENYL]-4-(4-METHOXYPHENYL)PHTHALAZIN-1-AMINE typically involves multiple steps, starting with the preparation of the phthalazine core. Common synthetic routes include:
Formation of the Phthalazine Core: This can be achieved through the condensation of hydrazine with phthalic anhydride under acidic conditions.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.
Attachment of Piperidine Moiety: The piperidine group is often introduced through amide bond formation, using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-METHOXY-3-(PIPERIDINE-1-CARBONYL)PHENYL]-4-(4-METHOXYPHENYL)PHTHALAZIN-1-AMINE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The carbonyl group in the piperidine moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nitration can be performed using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[4-METHOXY-3-(PIPERIDINE-1-CARBONYL)PHENYL]-4-(4-METHOXYPHENYL)PHTHALAZIN-1-AMINE has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its structural complexity and functional groups.
Biology: The compound can be used in studies related to enzyme inhibition or receptor binding.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-METHOXY-3-(PIPERIDINE-1-CARBONYL)PHENYL]-4-(4-METHOXYPHENYL)PHTHALAZIN-1-AMINE would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The piperidine moiety could play a role in enhancing binding affinity through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-METHOXY-3-(PIPERIDINE-1-CARBONYL)PHENYL)PIPERIDINE-4-CARBOXAMIDE
- 4-(4-METHOXYPHENYL)PHTHALAZIN-1-AMINE
Uniqueness
N-[4-METHOXY-3-(PIPERIDINE-1-CARBONYL)PHENYL]-4-(4-METHOXYPHENYL)PHTHALAZIN-1-AMINE is unique due to the combination of its phthalazine core with methoxy and piperidine substituents. This structural arrangement provides a distinct set of chemical properties and potential biological activities that differentiate it from other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
